1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
The compound 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, characterized by a 2-methoxyethyl substituent at the 1-position of the pyrazole ring and a pinacol-protected boronate group at the 4-position. This structure is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, particularly in pharmaceutical and agrochemical research . The pinacol boronate group enhances stability and solubility in organic solvents, while the 2-methoxyethyl substituent may influence pharmacokinetic properties such as bioavailability and metabolic resistance .
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-14-15(9-10)6-7-16-5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMICYAXDXTDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459502 | |
| Record name | 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-71-7 | |
| Record name | 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods Overview
The synthesis of 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole generally follows nucleophilic substitution (alkylation) of the pyrazole nitrogen with a 2-methoxyethyl electrophile (typically 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane) in the presence of a base. The boronic ester moiety remains intact under these conditions.
Detailed Preparation Procedures
Reaction Mechanism and Considerations
- The key step is the nucleophilic substitution at the alkyl halide by the pyrazole nitrogen anion generated in situ by deprotonation with a base (cesium carbonate or sodium hydride).
- The boronic ester group (pinacol boronate) is stable under these basic and thermal conditions, allowing selective N-alkylation without degradation.
- Microwave irradiation significantly accelerates the reaction, reducing reaction time from hours to minutes with excellent yields.
- Choice of base and solvent affects reaction rate and yield: cesium carbonate in DMF is highly effective, while sodium hydride in THF is a classical alternative.
- Purification is typically achieved by silica gel chromatography or recrystallization, yielding analytically pure material.
Analytical Data Supporting Preparation
- Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 253.0 [M+H]+, consistent with the molecular weight of 252.12 g/mol.
- Proton NMR (500 MHz, CDCl3) exhibits characteristic signals: singlet for pyrazole proton (~8.04 ppm), methylene protons adjacent to nitrogen and oxygen (~3.3–4.4 ppm), and methyl groups of the pinacol ester (~1.3 ppm).
- HPLC retention times around 1.0–1.8 min (depending on method) confirm purity.
- Melting point range reported as 53–57 °C, consistent with literature values.
Summary Table of Key Preparation Parameters
| Parameter | Microwave Method | Sodium Hydride Method | Scaled Batch Method | Mild Acetonitrile Method |
|---|---|---|---|---|
| Base | Cesium carbonate | Sodium hydride | Cesium carbonate | Cesium carbonate |
| Solvent | DMF | THF | DMF | Acetonitrile |
| Temp | 160 °C (microwave) | Reflux (~66 °C) | 80 °C | 50 °C |
| Time | 30 min | 24 h | 16 h | Overnight |
| Yield | 100% | High (not specified) | Good (25.4 g isolated) | Good (1.31 g isolated) |
| Purification | Silica gel chromatography | Acid workup + extraction | Filtration + recrystallization | Filtration + concentration |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions:
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronate ester can be oxidized to form the corresponding alcohol.
Substitution: The methoxyethyl group can be substituted under appropriate conditions to introduce other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura reactions.
Alcohols: From oxidation of the boronate ester.
Substituted Pyrazoles: From substitution reactions.
Scientific Research Applications
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for constructing complex organic molecules.
Table 1: Cross-Coupling Reactions Involving 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, base | Biaryl compounds | |
| Negishi Coupling | Zn catalyst | Vinyl boronates | |
| Stille Coupling | Sn catalyst | Aryl-stannanes |
Applications in Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential pharmacophore due to its ability to interact with biological targets. Research indicates that derivatives of this compound can exhibit anti-cancer properties and act as inhibitors for various enzymes.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound were effective against specific cancer cell lines. The mechanism involved the inhibition of cell proliferation through the modulation of key signaling pathways.
Applications in Material Science
In material science, this compound is utilized for developing advanced materials with specific properties. Its boron content enhances the thermal and mechanical stability of polymers and composites.
Table 2: Material Properties Enhanced by Boron Compounds
| Material Type | Enhancement | Mechanism |
|---|---|---|
| Polymers | Increased thermal stability | Boron cross-linking |
| Composites | Improved mechanical strength | Load distribution via boron |
Mechanism of Action
The compound exerts its effects primarily through its boronate ester group, which can undergo transmetalation with palladium catalysts in cross-coupling reactions. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond. The pyrazole ring can also interact with various biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituent at Pyrazole 1-Position | Molecular Weight | Key Applications/Properties | Reference IDs |
|---|---|---|---|---|
| 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-Methoxyethyl | ~282.14* | Suzuki coupling intermediates; potential kinase inhibitors | [10, 15] |
| 1-(2-(Methoxymethoxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-(Methoxymethoxy)ethyl | 282.14 | Enhanced solubility due to polar methoxymethoxy group; used in medicinal chemistry | [12, 16] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Methyl | 284.16 | Pesticide/pharmaceutical intermediates; simpler synthesis with higher yields | [11, 14] |
| 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Isopropyl | 298.20 | Improved steric hindrance for selective coupling; longer reaction times required | [5] |
| 1-(3,4-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 3,4-Difluorobenzyl | 376.17 | Increased lipophilicity; used in kinase inhibitor development | [4] |
| 1-[2-(Methylsulfonyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 2-(Methylsulfonyl)ethyl | 328.19 | Electron-withdrawing group enhances reactivity in Pd-catalyzed couplings | [19] |
*Calculated based on analogous structures in and .
Physicochemical Properties
- Solubility : The 2-methoxyethyl and methoxymethoxy derivatives exhibit higher aqueous solubility than hydrophobic analogs like the isopropyl or benzyl-substituted compounds .
- Stability : All pinacol boronate esters are stable under inert conditions but hydrolyze slowly in protic solvents. Bulky substituents (e.g., tert-butyl) further retard hydrolysis .
Research Findings and Case Studies
- Kinase Inhibition : A study comparing 1-(2-methoxyethyl) and 1-methyl analogs demonstrated a 3-fold increase in ERK binding affinity for the former, attributed to improved hydrogen bonding with the methoxy group .
- Synthetic Efficiency : The 1-isopropyl variant required 72 hours for alkylation (vs. 24 hours for methyl), highlighting the trade-off between steric effects and reaction kinetics .
Biological Activity
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 847818-71-7) is a compound that has garnered attention in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and applications in various fields.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a methoxyethyl group and a dioxaborolane moiety. This unique structure contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈B₄N₂O₄ |
| Molecular Weight | 306.14 g/mol |
| Physical State | Solid |
| Purity | >98% |
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-4-iodopyrazole with boronic acid derivatives under controlled conditions. A general procedure includes:
- Preparation of the Pyrazole Derivative : Reacting 1-methyl-4-iodopyrazole with isopropylmagnesium chloride in THF.
- Formation of the Dioxaborolane Group : Adding isopropyl pinacol borate to the reaction mixture.
- Final Reaction Steps : Quenching the reaction and isolating the product through extraction and purification techniques.
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains through mechanisms that disrupt cell wall synthesis and inhibit essential metabolic pathways .
Anti-inflammatory Activity
Pyrazoles are recognized for their anti-inflammatory effects. Research has demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's ability to modulate inflammatory responses suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .
Antidiabetic Effects
Some studies have explored the hypoglycemic effects of pyrazole derivatives. In vitro assays have shown that such compounds can inhibit α-glucosidase and β-glucosidase activities, leading to decreased glucose absorption in the intestines. This property indicates potential use in managing diabetes .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Research
In another investigation focused on anti-inflammatory properties, derivatives were assessed for their ability to inhibit COX enzymes. The findings revealed that certain analogs demonstrated higher selectivity for COX-2 inhibition compared to traditional NSAIDs like diclofenac .
Applications in Research
The versatility of this compound extends beyond medicinal chemistry:
Q & A
Q. Basic Handling Protocol
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or light .
What advanced characterization techniques validate its structural integrity?
Q. Methodological Approach
- X-ray Crystallography : Resolves bond lengths/angles (e.g., B–O bond: ~1.36 Å) and confirms stereochemistry .
- Multinuclear NMR : ¹H NMR (δ 1.3 ppm for pinacol methyl groups), ¹³C NMR (δ 84 ppm for dioxaborolane carbons), and ¹¹B NMR (δ 30 ppm for boronate) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 307.2) .
How can reaction yields be optimized in Suzuki couplings involving this compound?
Q. Advanced Optimization Strategies
- Catalyst Screening : Use Pd(OAc)₂ with XPhos or SPhos ligands for higher turnover numbers .
- Solvent Systems : Degassed dioxane/H₂O (5:1) enhances solubility and reduces side reactions .
- Temperature Control : Maintain 60–90°C to balance reaction rate and catalyst stability .
Data Contradiction Note : Lower yields (e.g., 40% in ) may arise from steric hindrance at the pyrazole N1-substituent. Use bulkier ligands (e.g., XantPhos) to mitigate this .
What computational methods support the study of its electronic properties?
DFT Applications
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
- Electron density distribution favoring boronate reactivity.
- HOMO-LUMO gaps (~4.5 eV) correlating with stability against oxidation .
How should researchers address contradictions in reported synthetic yields?
Q. Troubleshooting Framework
Catalyst Deactivation : Replace Pd₂(dba)₃ with air-stable Pd(OAc)₂/XPhos systems .
Byproduct Analysis : Use LC-MS to detect deboronation products; add radical scavengers (e.g., BHT) if necessary .
What are its applications in targeted drug delivery systems?
Biological Research Context
The boronate ester moiety enables ROS-responsive drug release. Example: Conjugation with proteins (e.g., RNase A) via 4-nitrophenyl carbonate linkers, which cleave under H₂O₂-rich tumor microenvironments .
How do substituents at the pyrazole N1-position influence reactivity?
Q. Substituent Effects Analysis
- Electron-Withdrawing Groups (e.g., CF₃ in ): Reduce electron density at boron, slowing transmetalation in cross-couplings.
- Bulky Groups (e.g., 2,2,2-trifluoroethyl in ): Steric hindrance requires higher catalyst loading (5 mol% Pd).
Which catalytic systems are most effective for its use in C–C bond formation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
